molecular formula C8H11Cl2N B13055937 (2-Chloro-6-methylphenyl)methanamine hydrochloride

(2-Chloro-6-methylphenyl)methanamine hydrochloride

Cat. No.: B13055937
M. Wt: 192.08 g/mol
InChI Key: SEWQLVWSQWYRIT-UHFFFAOYSA-N
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Description

(2-Chloro-6-methylphenyl)methanamine hydrochloride is a chemical compound with the molecular formula C8H11Cl2N. It is a hydrochloride salt of (2-Chloro-6-methylphenyl)methanamine, which is an aromatic amine. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-6-methylphenyl)methanamine hydrochloride typically involves the reaction of 2-chloro-6-methylbenzyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and filtration to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-6-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

(2-Chloro-6-methylphenyl)methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloro-6-methylphenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-5-methylphenyl)methanamine hydrochloride
  • (2-Chloro-6-nitrophenyl)methanamine hydrochloride

Comparison

Compared to similar compounds, (2-Chloro-6-methylphenyl)methanamine hydrochloride has unique properties due to the position of the chlorine and methyl groups on the aromatic ring. This structural difference can influence its reactivity and interaction with other molecules, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C8H11Cl2N

Molecular Weight

192.08 g/mol

IUPAC Name

(2-chloro-6-methylphenyl)methanamine;hydrochloride

InChI

InChI=1S/C8H10ClN.ClH/c1-6-3-2-4-8(9)7(6)5-10;/h2-4H,5,10H2,1H3;1H

InChI Key

SEWQLVWSQWYRIT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)CN.Cl

Origin of Product

United States

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